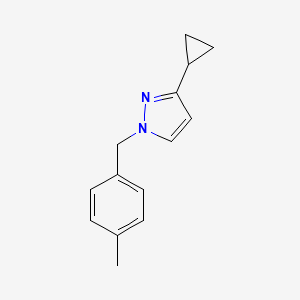

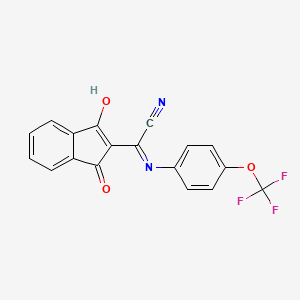

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the Diels-Alder reaction, which is a common method used in the synthesis of complex organic molecules. For instance, Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide were synthesized via a Diels-Alder reaction with substituted 2H-pyran-2-ones and methyl propiolate or (Z)-1-methoxybut-1-en-3-yne, respectively . This suggests that a similar approach might be applicable for the synthesis of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide, although the specific reactants and conditions would likely differ.

Molecular Structure Analysis

The molecular structure of related compounds shows that intramolecular hydrogen bonding and aromatic π-π interactions play a significant role in the stability and conformation of these molecules . Such interactions are likely to be important in the molecular structure of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide as well, influencing its three-dimensional shape and possibly its reactivity.

Chemical Reactions Analysis

The chemical reactions described in the papers include the selective reaction of triple bonds in the presence of double bonds, indicating a level of chemoselectivity that could be relevant for the compound of interest . Additionally, the synthesis of 2-substituted derivatives of heterocyclic compounds suggests that the compound may also undergo substitution reactions to yield a variety of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide are not directly reported, the properties of similar compounds can provide some clues. For example, the formation of hydrogen-bonded dimers and the presence of weak C-H···π(arene) interactions suggest that the compound may have a propensity to form specific solid-state structures, which could affect its solubility and stability . The antimicrobial activity screening of newly synthesized heterocyclic compounds also indicates that the compound may have potential biological applications .

科学的研究の応用

Anti-viral Applications

A study described a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable anti-avian influenza virus activity. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine. Among the synthesized compounds, several exhibited significant antiviral activities against the H5N1 strain of the bird flu virus, with viral reduction rates ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Photovoltaic Systems and Anti-TB Drug Potential

Another study focused on hybrid cocrystals of pyrazinamide with hydroxybenzoic acids, utilizing computational simulations to understand the reactive properties and interactions within these cocrystals. The research suggested potential applications in photovoltaic systems for energy conversion and as new anti-TB drugs due to their inhibitory activity against mycobacterium tuberculosis (Al‐Otaibi, Mary, Armaković, & Thomas, 2020).

Antibacterial and Antifungal Activity

Research into pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones demonstrated antimicrobial activity against various pathogens, including E. coli, P. aeruginosa, S. aureus, and C. albicans. The study highlighted the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Glucokinase Activation for T2DM Treatment

Novel acetylenyl-containing benzamide derivatives were identified as potent glucokinase activators, demonstrating significant potential in the treatment of type 2 diabetes mellitus. These compounds exhibited both in vitro and in vivo activities, with one compound, in particular, showing a notable reduction in glucose AUC in mouse models, presenting a promising avenue for diabetes treatment (Park et al., 2015).

Herbicidal Activity

A series of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives were synthesized and assessed for their herbicidal activity. The research highlighted the influence of the substituents on the pyrazole ring on herbicidal efficacy, identifying specific compounds with excellent activity against annual lowland weeds and safety for rice cultivation (Ohno et al., 2004).

特性

IUPAC Name |

2-ethoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-25-17-7-5-4-6-14(17)18(24)21-11-13-10-15(22-23(13)2)16-12-19-8-9-20-16/h4-10,12H,3,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAYIJGRZAYZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)

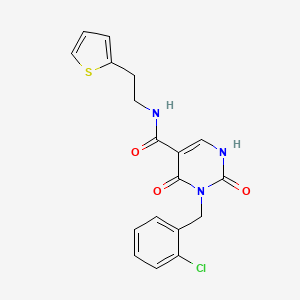

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)